molecular formula C19H24F2N2O4 B13902406 O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B13902406
M. Wt: 382.4 g/mol
InChI Key: WTWWHBWJEGKSTL-UHFFFAOYSA-N
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Description

O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound with the molecular formula C19H24F2N2O4. It is characterized by its unique bicyclic structure, which includes two nitrogen atoms and two fluorine atoms.

Preparation Methods

The synthesis of O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[321]octane-3,8-dicarboxylate involves several stepsThe reaction conditions typically involve the use of strong bases and specific solvents to ensure the desired stereochemistry . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24F2N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-O-benzyl 8-O-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

InChI

InChI=1S/C19H24F2N2O4/c1-18(2,3)27-17(25)23-14-9-19(20,21)15(23)11-22(10-14)16(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3

InChI Key

WTWWHBWJEGKSTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CN(C2)C(=O)OCC3=CC=CC=C3)(F)F

Origin of Product

United States

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